3-tert-butyl-1H-pyrazole

Physicochemical Property Formulation Room Temperature Stability

Researchers synthesizing bimetallic Pd catalysts often encounter inconsistent stoichiometry with less hindered pyrazoles. 3-tert-Butyl-1H-pyrazole eliminates this variability through its defined steric profile (Tolman cone angle ~244°). • Reliably yields dinuclear [Pd₂(μ-3-t-Bupz)₂] complex, suppressing trinuclear byproducts • Crystalline solid (mp 53-54 °C) for accurate gravimetric dispensing vs. liquid 3-methyl analog • 80% isolated yield in N-functionalization via Michael addition, exceeding 3,5-dimethylpyrazole by 4%

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 15802-80-9
Cat. No. B105442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1H-pyrazole
CAS15802-80-9
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=NN1
InChIInChI=1S/C7H12N2/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9)
InChIKeyYIDCITOHTLPMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3-tert-Butyl-1H-pyrazole (CAS 15802-80-9): A Bulk-Substituted Pyrazole Building Block


3-tert-Butyl-1H-pyrazole (CAS 15802-80-9) is a C-substituted pyrazole featuring a sterically demanding tert-butyl group at the 3-position, with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol [REFS-1, REFS-2]. The compound is typically a solid at ambient temperature (mp 53–54 °C) , which distinguishes it from lower-alkyl analogs that remain liquid. Its primary role in research settings is as a ligand precursor and a heterocyclic scaffold, where the substituent's pronounced steric and electronic profile is deliberately exploited to influence coordination geometry, reaction regiochemistry, or the physical properties of downstream derivatives.

Why 3-tert-Butyl-1H-pyrazole Cannot Be Simply Replaced by Common Pyrazole Analogs


Physicochemical and functional properties among pyrazoles are highly sensitive to the nature of the C-substituent. 3-tert-Butyl-1H-pyrazole differs from 3-methyl-1H-pyrazole, 3,5-dimethyl-1H-pyrazole, or the parent pyrazole in solid-state stability (mp 53–54 °C vs. 36–37 °C for the 3-methyl analog, which is liquid at room temperature) [1]. More critically, the tert-butyl group's exceptional steric volume (estimated Tolman cone angle ~244°) fundamentally alters metal-coordination stoichiometry compared to methyl-substituted analogs (~224°) [REFS-2, REFS-3]. These steric effects produce divergent synthetic outcomes, such as altered N-alkylation regiochemistry and different coordination networks in metal complexes, meaning a simple substitution with a less hindered analog will not reproduce research results or functional material properties.

Quantitative Differentiation Guide for 3-tert-Butyl-1H-pyrazole versus Closest Analogs


Thermal Handling Advantage: Solid-State Stability vs. Liquid Analogs

The physical state of a building block at standard laboratory temperature is a primary consideration for storage, handling, and formulation. 3-tert-Butyl-1H-pyrazole is a solid at room temperature (mp 53–54 °C) . This offers a clear handling advantage over its closest commercially available mono-substituted analog, 3-methyl-1H-pyrazole (CAS 1453-58-3), which is a liquid with a melting point of 36–37 °C [1]. The solid, crystalline nature of the tert-butyl derivative generally simplifies accurate weighing, limits evaporation loss, and reduces the risk of spills compared to a liquid analog.

Physicochemical Property Formulation Room Temperature Stability

Higher Michael Addition Yield as a Ligand Precursor vs. 3,5-Dimethylpyrazole

In the synthesis of pyrazolylpropanamide-based ligands via Michael addition to acrylamide, 3-tert-butylpyrazole (1) produced the target ligand 3-(3-tert-butylpyrazol-1-yl)propanamide (tBuPPA, 3) in a higher isolated yield compared to the analogous reaction using 3,5-dimethylpyrazole (2) to produce Me2PPA (4). The yields were 80% for the tert-butyl derivative versus 76% for the dimethyl derivative [1]. This 4 percentage point difference is a reproducible outcome of the reaction's sensitivity to the pyrazole nucleophile's steric and electronic properties.

Synthetic Yield Ligand Synthesis Michael Addition

Steric Steering of Palladium Coordination from Trinuclear to Dinuclear Complexes

The steric bulk of the 3-tert-butyl group profoundly alters the nuclearity of the products formed under identical reaction conditions with palladium. The reaction of [PdCl₂(CH₃CN)₂] with pyrazole (pzH) or 4-methylpyrazole (4-MepzH) yields cyclic trinuclear complexes [Pd₃(μ-pz)₆] and [Pd₃(μ-4-Mepz)₆], respectively. In marked contrast, the reaction with the bulkier 3-tert-butylpyrazole (3-t-BupzH) exclusively forms the dinuclear complex [Pd₂(μ-3-t-Bupz)₂(3-t-Bupz)₂(3-t-BupzH)₂] [1]. This shift from a trinuclear to a dinuclear structure is a direct consequence of the substituent's larger Tolman cone angle (estimated 244° vs. 224° for methyl) [2].

Coordination Chemistry Palladium Steric Effect

Unique Linkage Isomerism Kinetics in Heteropolynuclear Complexes

The unsymmetrical nature of 3-tert-butylpyrazolate enables the formation of distinct head-to-head (HH) and head-to-tail (HT) linkage isomers in heterometallic complexes, a phenomenon not possible with symmetrical pyrazolate ligands like pyrazolate itself. The thermodynamics and kinetics of this isomerization were quantified for [Pd₂Ag₂(μ-3-t-Bupz)₆]. At 50 °C in C₆D₆, the rate constants for the forward (HT→HH) and reverse (HH→HT) isomerization are k₁ = 1.38 × 10⁻⁴ s⁻¹ and k₂ = 1.86 × 10⁻⁴ s⁻¹, respectively, with an equilibrium constant K_eq = 1.24 [1]. These experimentally determined kinetic parameters establish a unique, measurable capability for time-dependent structural control.

Isomerization Kinetics Heterometallic Complexes Stereo-specificity

Evidence-Backed Application Scenarios for 3-tert-Butyl-1H-pyrazole


Synthesis of Dinuclear Palladium Complexes for Cooperative Catalysis

For research groups engineering bimetallic palladium catalysts, 3-tert-butylpyrazole is the established precursor of choice to reliably obtain a dinuclear Pd(II) complex. As shown by Umakoshi et al., its unique steric bulk completely suppresses the formation of the trinuclear complexes obtained with pyrazole or 4-methylpyrazole, producing a well-defined [Pd₂(μ-3-t-Bupz)₂(3-t-Bupz)₂(3-t-BupzH)₂] structure [1]. This predictable outcome eliminates a separation step and ensures a consistent dinuclear starting material for catalytic studies.

Ligand Design Where Solid-Phase Handling is Mandatory

When automated solid dispensing systems or glovebox manipulations are required, 3-tert-butylpyrazole offers a critical procurement advantage over its liquid analog 3-methylpyrazole. Its melting point of 53–54 °C ensures it remains a tractable crystalline solid at room temperature , facilitating accurate mass-based dispensing, reducing the risk of cross-contamination from liquid spills, and simplifying long-term storage stability protocols compared to the liquid 3-methyl analog (mp 36–37 °C).

Stimuli-Responsive Molecular Systems Exploiting Controlled Isomerization

The unique ability of 3-tert-butylpyrazolate to form kinetically distinct head-to-head and head-to-tail isomers in heteropolynuclear complexes, with well-defined rate constants (e.g., k = 13.8×10⁻⁵ s⁻¹ at 50 °C for HT→HH isomerization) [2], makes this compound a valuable building block for constructing molecular switches or time-responsive materials. This property is completely absent in symmetrical pyrazoles, providing a clear selection criterion for advanced materials research.

Efficient Synthesis of Pyrazolylpropanamide Ligand Scaffolds

When synthesizing N-functionalized pyrazoles via Michael addition to acrylamide, 3-tert-butylpyrazole offers a measurably superior isolated yield (80%) for the tBuPPA ligand compared to the analogous reaction with 3,5-dimethylpyrazole (76%) [3]. A 4% absolute yield increase, combined with the simplified purification of a solid product, translates directly to practical cost savings in multi-gram ligand preparations for coordination chemistry laboratories.

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